Diroximel fumarate

Catalog No.
S526307
CAS No.
1577222-14-0
M.F
C11H13NO6
M. Wt
255.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diroximel fumarate

CAS Number

1577222-14-0

Product Name

Diroximel fumarate

IUPAC Name

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+

InChI Key

YIMYDTCOUQIDMT-SNAWJCMRSA-N

SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Diroximel fumarate; ALKS8700; ALKS 8700; ALKS-8700

Canonical SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O

Isomeric SMILES

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O

Description

The exact mass of the compound Diroximel fumarate is 255.0743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diroximel fumarate (DRF) is a medication recently approved for the treatment of relapsing-remitting forms of multiple sclerosis (MS). It falls under the class of fumarate medications, but offers a potential benefit over other fumarate drugs like dimethyl fumarate (DMF) - improved gastrointestinal tolerability []. While the exact mechanisms of how DRF works in MS are still under investigation, research suggests it may modulate the immune system and reduce inflammation.

Mechanism of Action

The precise way DRF exerts its therapeutic effect is not fully understood. However, like DMF, it is believed to be converted by the body into monomethyl fumarate, the likely active metabolite []. Monomethyl fumarate is thought to influence various immune system pathways, potentially leading to decreased inflammation and reduced immune cell activity, which may be beneficial in MS.

Diroximel fumarate is a novel compound belonging to the class of fumaric acid esters, primarily developed for the treatment of various forms of multiple sclerosis (MS), including relapsing-remitting and secondary progressive forms. It was approved by the United States Food and Drug Administration in October 2019 and by the European Medicines Agency in November 2021. Diroximel fumarate is marketed under the trade name Vumerity and is noted for its improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate. The compound's chemical formula is C11H13N2O6C_{11}H_{13}N_{2}O_{6}, with a molecular weight of approximately 255.226 g/mol .

The precise mechanism by which Diroximel fumarate exerts its therapeutic effect in MS is not fully understood. However, the current understanding points towards the activation of Nrf2, a cellular transcription factor that regulates the expression of antioxidant and anti-inflammatory genes []. By activating Nrf2, Diroximel fumarate may help to reduce inflammation and protect nerve cells from damage in MS patients [].

Diroximel fumarate undergoes rapid metabolism after oral administration, primarily through esterase enzymes that cleave it into its active metabolite, monomethyl fumarate, and an inactive metabolite, 2-hydroxyethyl succinimide. The metabolic pathway differs significantly from that of dimethyl fumarate, which produces methanol as a byproduct. In contrast, diroximel fumarate generates monomethyl fumarate in a ratio of approximately 9:1 relative to methanol, resulting in fewer gastrointestinal side effects .

Key Metabolic Reactions:

  • Ester Hydrolysis: Diroximel fumarate → Monomethyl fumarate + 2-Hydroxyethyl succinimide
  • Subsequent Metabolism: Monomethyl fumarate enters the tricarboxylic acid cycle, yielding carbon dioxide and other metabolites like fumaric acid and citric acid .

Diroximel fumarate exhibits immunomodulatory and anti-inflammatory properties. Its mechanism of action involves activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant responses under oxidative stress conditions. This activation helps decrease inflammation and prevent neuronal damage associated with multiple sclerosis . Clinical studies have demonstrated that diroximel fumarate effectively reduces relapse rates in patients with relapsing forms of MS while being better tolerated than dimethyl fumarate, particularly concerning gastrointestinal side effects .

The synthesis of diroximel fumarate involves several steps:

  • Starting Materials: The synthesis typically begins with commercially available fumaric acid derivatives.
  • Esterification: The key step is the esterification process, where the fumaric acid moiety is reacted with specific alcohols under controlled conditions to produce diroximel fumarate.
  • Purification: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate the final product in high purity.

The detailed synthetic route has not been extensively published due to proprietary concerns but generally follows established organic synthesis techniques for ester compounds .

Diroximel fumarate shares similarities with other compounds within the fumaric acid ester class but has unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
Dimethyl FumarateC5H8O4C_{5}H_{8}O_{4}Produces methanol as a metabolite; more GI side effects.
Monomethyl FumarateC5H6O4C_{5}H_{6}O_{4}Active metabolite of both diroximel and dimethyl fumarates; responsible for therapeutic effects.
Fumaric AcidC4H4O4C_{4}H_{4}O_{4}Parent compound; not used therapeutically on its own for MS.

Diroximel fumarate's improved gastrointestinal tolerability compared to dimethyl fumarate makes it a preferable option for patients sensitive to side effects associated with traditional therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

6

Exact Mass

255.07428713 g/mol

Monoisotopic Mass

255.07428713 g/mol

Boiling Point

192-193

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

102-106

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K0N0Z40J3W

Drug Indication

Diroximel fumarate is indicated for the treatment of relapsing forms of multiple sclerosis (MS) in adults; specifically active secondary progressive disease and clinically isolated syndrome, as well as relapsing-remitting MS.
Vumerity is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis (see Section 5. 1 for important information on the populations for which efficacy has been established).

Mechanism of Action

Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide.

Absorption Distribution and Excretion

Diroximel fumarate is rapidly absorbed in the gastrointestinal tract following administration, like its bioequivalent drug, dimethyl fumarate. The median Tmax of monomethyl fumarate (MMF) after oral administration ranges from 2.5-3 hours with a mean Cmax of 2.11 mg/L. The bioequivalent drug, dimethyl fumarate, administered to healthy volunteers also shows a similar mean Tmax and Cmax. The average steady state concentration of this metabolite is estimated at 8.32 mg.hr/L after it is administered twice a day in patients with MS. The mean AUC0–∞ of the active metabolite is 88mg × min L−1. Food appears to significantly reduce the Cmax of diroximel fumarate's active metabolite, MMF, when compared to administration in the fasted state.
Monomethyl fumarate is eliminated as carbon dioxide through expired breath. Negligible amounts, under 0.3% of the ingested dose, are measured in urine. The inactive metabolite, 2-hydroxyethyl succinimide (HES), representing 58-63% of the ingested dose, is excreted in urine.
The apparent volume of distribution ranges from 72L to 83L. Monomethyl fumarate (MMF), the active metabolite of diroximel fumarate, crosses the blood brain barrier.
No clearance information is available on the FDA label for diroximel fumarate, however, clinical study results for its active metabolite, monomethyl fumarate show a mean apparent total clearance from the plasma after oral administration of 1.54 mgL−1.

Metabolism Metabolites

Esterases heavily metabolize diroximel fumarate, as well as its bioequivalent drug, dimethyl fumarate, in the liver. These enzymes are present in high quantities in the gastrointestinal tract, tissues, and blood. Esterase metabolism of this drug produces the active metabolite, mono methyl fumarate (MMF), before it moves to the systemic circulation. In addition, the major inactive metabolite, 2-hydroxyethyl succinimide (HES) is produced along with small amounts of methanol, and another inactive metabolite, RDC-8439. Following esterase metabolism, the tricarboxylic acid (TCA)cycle further metabolizes MMF. The major metabolites of MMF in plasma include fumaric acid, citric acid, and glucose. It is important that methanol is a major metabolite of dimethyl fumarate metabolism, but a minor metabolite of diroximel fumarate metabolism, conferring its lower risk of gastrointestinal effects.

Wikipedia

Diroximel_fumarate
Niobium_perchlorate

Biological Half Life

The terminal half-life of monomethyl fumarate (MMF), diroximel fumarate's active metabolite, is estimated to be 1 hour.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Mills EA, Ogrodnik MA, Plave A, Mao-Draayer Y: Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. Front Neurol. 2018 Jan 23;9:5. doi: 10.3389/fneur.2018.00005. eCollection 2018. [PMID:29410647]
Palte MJ, Wehr A, Tawa M, Perkin K, Leigh-Pemberton R, Hanna J, Miller C, Penner N: Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study. Adv Ther. 2019 Nov;36(11):3154-3165. doi: 10.1007/s12325-019-01085-3. Epub 2019 Sep 19. [PMID:31538304]
Ghasemi N, Razavi S, Nikzad E: Multiple Sclerosis: Pathogenesis, Symptoms, Diagnoses and Cell-Based Therapy. Cell J. 2017 Apr-Jun;19(1):1-10. Epub 2016 Dec 21. [PMID:28367411]
Dutta R, Trapp BD: Relapsing and progressive forms of multiple sclerosis: insights from pathology. Curr Opin Neurol. 2014 Jun;27(3):271-8. doi: 10.1097/WCO.0000000000000094. [PMID:24722325]
Sheikh SI, Nestorov I, Russell H, O'Gorman J, Huang R, Milne GL, Scannevin RH, Novas M, Dawson KT: Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without aspirin in healthy volunteers. Clin Ther. 2013 Oct;35(10):1582-1594.e9. doi: 10.1016/j.clinthera.2013.08.009. [PMID:24139424]
Litjens NH, Burggraaf J, van Strijen E, van Gulpen C, Mattie H, Schoemaker RC, van Dissel JT, Thio HB, Nibbering PH: Pharmacokinetics of oral fumarates in healthy subjects. Br J Clin Pharmacol. 2004 Oct;58(4):429-32. doi: 10.1111/j.1365-2125.2004.02145.x. [PMID:15373936]
Vumerity FDA label
Biogen and Alkermes Announce FDA Approval of VUMERITY™ (diroximel fumarate) for Multiple Sclerosis
FDA Clears More Tolerable Diroximel Fumarate (Vumerity) for MS
Drugs.com: FDA approves Vumerity
Dimethyl fumarate FDA Label
EMA Summary of Opinion: Vumerity (diroximel fumarate)

Explore Compound Types